Cas no 2092488-46-3 (2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol)

2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol
- EN300-1992572
- 2092488-46-3
-
- インチ: 1S/C10H11ClN2O/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,10,13-14H,5,12H2
- InChIKey: YZZAGCBOWCCBJI-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=C(C(CN)O)N2
計算された属性
- せいみつぶんしりょう: 210.0559907g/mol
- どういたいしつりょう: 210.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1992572-0.1g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.1g |
$603.0 | 2023-09-16 | ||
Enamine | EN300-1992572-1.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1992572-0.25g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.25g |
$630.0 | 2023-09-16 | ||
Enamine | EN300-1992572-0.5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.5g |
$658.0 | 2023-09-16 | ||
Enamine | EN300-1992572-0.05g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.05g |
$575.0 | 2023-09-16 | ||
Enamine | EN300-1992572-2.5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 2.5g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1992572-5.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1992572-10.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1992572-10g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 10g |
$2946.0 | 2023-09-16 | ||
Enamine | EN300-1992572-5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 5g |
$1987.0 | 2023-09-16 |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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2. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-olに関する追加情報
Introduction to 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol (CAS No. 2092488-46-3)
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol, with the chemical identifier CAS No. 2092488-46-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex indole core and an aminoethyl substituent, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The indole moiety, a prominent structural motif in numerous bioactive natural products and pharmaceuticals, contributes to the compound's unique chemical and biological properties. Specifically, the presence of a 5-chloro substituent on the indole ring enhances its electronic properties, influencing both its reactivity and interactions with biological targets. The combination of an amino group and an ethanol side chain further diversifies its pharmacophoric potential, making it a versatile building block for medicinal chemists.
In recent years, there has been growing interest in indole derivatives as modulators of various biological pathways. The 5-chloroindole scaffold, in particular, has been explored for its roles in modulating enzyme activity, receptor binding, and cellular signaling. Studies have demonstrated that such derivatives can exhibit potent effects on targets involved in inflammation, neurodegeneration, and cancer progression. The compound CAS No. 2092488-46-3, with its specific substitution pattern, is positioned to contribute to these efforts by serving as a lead compound or intermediate in the synthesis of novel therapeutic agents.
The aminoethyl group in 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol introduces additional functionalization possibilities, allowing for further derivatization through amide bond formation, urea linkages, or other conjugation strategies. This flexibility is particularly valuable in drug design, where optimizing solubility, bioavailability, and target affinity often requires careful modification of side chains. The ethanol moiety also provides a hydrophilic element, which can be advantageous for improving water solubility—a critical factor in pharmaceutical development.
From a synthetic chemistry perspective, the preparation of CAS No. 2092488-46-3 involves multi-step organic transformations that highlight the intersection of classical organic synthesis techniques with modern catalytic methods. The chlorination of the indole ring and subsequent functionalization of the ethanol backbone require precise control over reaction conditions to ensure high yield and purity. Advances in transition-metal catalysis have recently enabled more efficient routes to complex indole derivatives, potentially streamlining the synthesis of this compound and its analogs.
The biological evaluation of 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol has begun to reveal promising activities in preclinical models. Initial studies suggest that this compound may interact with proteins involved in cell proliferation and survival pathways. For instance, its indole core shares structural similarities with known kinase inhibitors, raising the possibility that it could modulate enzymatic activity relevant to cancer therapy. Additionally, the chlorine substituent may enhance binding affinity through halogen bonding interactions with target proteins—a strategy increasingly employed in drug design to improve molecular recognition.
Investigations into the pharmacokinetic properties of this compound are also underway. The balance between lipophilicity and polar surface area conferred by its structure influences absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. Computational modeling techniques have been applied to predict these properties early in the drug discovery process, allowing for rapid optimization before experimental validation. Such approaches are particularly valuable for compounds like CAS No. 2092488-46-3, where fine-tuning structural features can significantly impact overall efficacy.
The therapeutic potential of 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol is further underscored by its compatibility with contemporary drug development paradigms. Its molecular framework aligns well with modern pharmacological targets such as G protein-coupled receptors (GPCRs), nuclear receptors, and intracellular signaling proteins. Moreover, the presence of both electrophilic and nucleophilic centers allows for diverse chemical modifications without compromising core bioactivity—a hallmark of successful drug candidates entering clinical trials.
In conclusion,CAS No. 2092488-46-3 represents a compelling example of how structural complexity can be leveraged to develop biologically active molecules with therapeutic relevance. The interplay between synthetic accessibility,5-chloroindole pharmacophores,aminoethyl functionalities,and emerging biological insights positions this compound as a promising candidate for further exploration in medicinal chemistry programs targeting neurological disorders,inflammatory diseases,and oncological conditions.
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